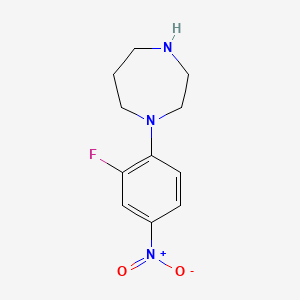

1-(2-Fluoro-4-nitrophenyl)homopiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O2/c12-10-8-9(15(16)17)2-3-11(10)14-6-1-4-13-5-7-14/h2-3,8,13H,1,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSBZGVNKLRQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 1 2 Fluoro 4 Nitrophenyl Homopiperazine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

The structural elucidation of 1-(2-Fluoro-4-nitrophenyl)homopiperazine relies on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and the nature of functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, which is essential for mapping the molecular framework of this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the aromatic ring and the homopiperazine (B121016) moiety. The electron-withdrawing effects of the nitro group and the fluorine atom significantly influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum. ucl.ac.uk The protons on the homopiperazine ring will appear in the upfield region, with their chemical shifts and multiplicities dictated by their proximity to the nitrogen atoms and their spatial relationships with adjacent protons.

The aromatic region is anticipated to display a complex splitting pattern due to spin-spin coupling between the protons and between the protons and the fluorine atom. The protons of the homopiperazine ring are expected to show signals consistent with a seven-membered heterocyclic amine system. mdpi.comchemicalbook.com The protons on the carbons adjacent to the nitrogen attached to the aromatic ring are expected to be shifted further downfield compared to the other protons on the ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.8 - 8.2 | m |

| Aromatic H | 7.0 - 7.4 | m |

| Homopiperazine N-CH₂ | 3.2 - 3.6 | t |

| Homopiperazine N-CH₂ | 2.9 - 3.3 | t |

| Homopiperazine CH₂ | 1.8 - 2.2 | p |

Note: Predicted values are based on the analysis of structurally similar compounds. m = multiplet, t = triplet, p = pentet, br s = broad singlet.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom in a unique chemical environment. The aromatic carbons will resonate at lower field (higher ppm values) compared to the aliphatic carbons of the homopiperazine ring.

The carbon atoms of the aromatic ring will show chemical shifts influenced by the substituents. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, appearing as a doublet. magritek.com The other aromatic carbons will also show smaller long-range C-F couplings. The carbon attached to the nitro group will be significantly deshielded. The carbons of the homopiperazine ring will appear in the aliphatic region of the spectrum. mdpi.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-F | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic C-NO₂ | 140 - 145 |

| Aromatic C-N | 145 - 150 |

| Aromatic CH | 115 - 130 |

| Homopiperazine N-CH₂ | 50 - 55 |

| Homopiperazine N-CH₂ | 45 - 50 |

Note: Predicted values are based on the analysis of structurally similar compounds. d = doublet.

Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the molecule.

The Heteronuclear Single Quantum Coherence (HSQC) experiment is used to determine one-bond proton-carbon correlations. columbia.edu For this compound, the HSQC spectrum would show cross-peaks connecting the signals of each proton to the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of the protonated carbons in both the aromatic and homopiperazine rings. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.

The fragmentation of this compound under electron ionization would likely proceed through several characteristic pathways. A common fragmentation pattern for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comjove.com This would lead to the formation of stable iminium ions. The fragmentation of the homopiperazine ring is a key diagnostic feature. whitman.edunih.gov Additionally, fragmentation of the aromatic ring, such as the loss of the nitro group (NO₂) or a nitro radical (•NO₂), is also expected. researchgate.net

Table 3: Predicted Key Mass Fragments for this compound

| m/z Value | Possible Fragment Structure |

|---|---|

| 239 | [M]⁺ Molecular ion |

| 193 | [M - NO₂]⁺ |

| 167 | [F-C₆H₃-N-homopiperazine - H]⁺ |

| 139 | [F-C₆H₃-N]⁺ |

Note: The m/z values are based on the expected fragmentation patterns of similar molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

The most prominent peaks would be due to the nitro group, which shows strong symmetric and asymmetric stretching vibrations. spectroscopyonline.comnist.gov The presence of the aromatic ring would be indicated by C-H and C=C stretching bands. The C-F bond also has a characteristic stretching frequency. The homopiperazine ring would show C-H stretching for the aliphatic methylene (B1212753) groups and a C-N stretching vibration. orgchemboulder.commsu.edu As a secondary amine, a weak to medium N-H stretching band is also expected from the homopiperazine moiety.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine (Homopiperazine) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (Homopiperazine) |

| 1580 - 1610 | C=C Stretch | Aromatic |

| 1500 - 1550 | N-O Asymmetric Stretch | Nitro |

| 1330 - 1370 | N-O Symmetric Stretch | Nitro |

| 1200 - 1300 | C-N Stretch | Aromatic Amine |

| 1100 - 1200 | C-F Stretch | Fluoroaromatic |

Note: Predicted absorption ranges are based on characteristic frequencies for the respective functional groups.

X-ray Crystallography and Solid-State Structural Analysis

Determination of Crystal Structures of Analogous Nitrophenylhomopiperazines

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. However, extensive crystallographic work has been conducted on closely related six-membered ring analogues, specifically salts of 4-nitrophenylpiperazine. These analogous structures provide valuable insights into the likely solid-state behavior of nitrophenyl-substituted diazepanes.

Studies on various 4-(4-nitrophenyl)piperazin-1-ium salts, co-crystallized with a range of organic acids like benzoates and acetates, reveal common crystallization patterns. For instance, a series of six 4-(4-nitrophenyl)piperazin-1-ium benzoate (B1203000) salts were synthesized and analyzed. iucr.orgcsic.es Five of these salts crystallized in the triclinic space group P1, while one crystallized in the monoclinic space group P21/c. iucr.orgcsic.es Similarly, other studies on different salts of the same cation report crystallization in triclinic (P1) and monoclinic (C2/c) space groups. nih.govnih.gov This prevalence of centrosymmetric space groups is common for organic salts. These analyses confirm the molecular connectivity and provide a precise framework for understanding conformational and packing arrangements.

Conformational Analysis of the Homopiperazine Ring and Substituent Orientations

Homopiperazine Ring Conformation: The parent homopiperazine (1,4-diazepane) ring is a flexible seven-membered system. X-ray diffraction of unsubstituted homopiperazine has shown that the ring adopts a pseudo-chair conformation in the solid state. This conformation represents a low-energy state for the seven-membered ring, balancing torsional and angle strain.

Piperazine (B1678402) Ring Analogs and Substituent Orientation: In the absence of data for the title compound, the six-membered 4-nitrophenylpiperazine analogues offer a robust model. In numerous crystal structures, the piperazine ring consistently adopts a thermodynamically stable chair conformation. iucr.orgnih.gov

The orientation of the 4-nitrophenyl substituent on the piperazine ring, however, shows variability. It can be found in either an axial or an equatorial position. numberanalytics.comlibretexts.org

Equatorial Position: This is the more common orientation observed in many structures. nih.gov The equatorial position is generally favored for bulky substituents on a cyclohexane-like chair as it minimizes steric hindrance, specifically the 1,3-diaxial interactions that would occur in the axial conformation. numberanalytics.com

Axial Position: Despite the steric cost, the 4-nitrophenyl group has been observed in an axial orientation in some crystal structures. nih.gov This less common conformation can be stabilized by specific crystal packing forces and intermolecular interactions that outweigh the intramolecular steric strain.

For this compound, the larger and more flexible seven-membered homopiperazine ring would also be expected to adopt a low-energy conformation, likely a twisted chair or boat form, with the bulky aryl substituent preferentially occupying a position that minimizes steric clashes.

Elucidation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. In the crystal structures of analogous 4-nitrophenylpiperazinium salts, a variety of interactions cooperatively stabilize the packing.

Hydrogen Bonding: As these compounds are often crystallized as salts with carboxylates or other anions, strong hydrogen bonds are prevalent. Classical N—H···O hydrogen bonds between the protonated piperazinium nitrogen and the oxygen atoms of the anion (e.g., carboxylate or nitro groups) are a dominant feature, often forming primary structural motifs like chains or rings. iucr.orgcsic.es In hydrated crystals, water molecules act as bridges, participating in extensive O—H···O and N—H···O hydrogen bond networks. nih.gov

π–π Stacking: The presence of the aromatic nitrophenyl ring facilitates π–π stacking interactions. nih.govnih.govrsc.org These interactions, where the planes of adjacent aromatic rings are arranged in a parallel or offset fashion, contribute significantly to the cohesion of the crystal lattice. These are often observed in chain-of-rings motifs within the supramolecular assembly. nih.gov

Together, this hierarchy of interactions dictates the formation of sheets, chains, and complex three-dimensional networks that define the crystal architecture. iucr.orgcsic.es

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping the electron distribution, it provides a detailed picture of how neighboring molecules interact.

For the analogous 4-nitrophenylpiperazinium salts, Hirshfeld analysis has been used to deconstruct the complex network of interactions into percentage contributions from different atomic contacts. nih.gov The two-dimensional fingerprint plots derived from this analysis provide a quantitative summary of the most significant intermolecular contacts.

| Contact Type | Percentage Contribution (%) | Description |

|---|---|---|

| O···H / H···O | 31 - 35% | Represents strong N—H···O and C—H···O hydrogen bonds, typically appearing as sharp, distinct spikes on the fingerprint plot. This is the most significant interaction. |

| Halogen···H / H···Halogen | 28 - 33% | Significant in halogen-containing salts (e.g., with trifluoroacetate (B77799) or trichloroacetate (B1195264) anions). Includes F···H/H···F and Cl···H/H···Cl contacts. |

| C···H / H···C | 6 - 8% | Corresponds to weaker C—H···π interactions, which are important for the overall packing efficiency. |

| H···H | Variable (Low) | Represents van der Waals contacts between hydrogen atoms. The contribution is generally lower but covers a significant surface area. |

These analyses consistently show that O···H/H···O contacts are the most dominant, underscoring the primary role of hydrogen bonding in the crystal packing. nih.gov In derivatives containing halogens, such as the target compound with its fluorine substituent, contacts involving the halogen atom (e.g., F···H/H···F) are also expected to make a substantial contribution to the Hirshfeld surface. nih.gov

Elemental Compositional Verification

Elemental analysis provides the mass percentages of the elements within a compound, serving as a fundamental check of its purity and empirical formula. The theoretical composition is calculated from the molecular formula and the atomic masses of the constituent elements. ck12.org

For this compound, the molecular formula is C₁₁H₁₄FN₃O₂. The molecular weight is 239.25 g/mol . The theoretical elemental composition is calculated as follows:

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 55.22% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.90% |

| Fluorine | F | 18.998 | 1 | 18.998 | 7.94% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 17.56% |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.38% |

| Total | 239.250 | 100.00% |

This data provides a benchmark against which experimentally determined values can be compared to confirm the identity and purity of a synthesized sample of the compound.

Chemical Transformations and Derivatization of 1 2 Fluoro 4 Nitrophenyl Homopiperazine

Transformations Involving the Nitro Group

The aromatic nitro group is a key functional handle that can be readily transformed into other functionalities, most notably an amino group, which can then serve as a point for further molecular elaboration.

The reduction of the nitro group on the phenyl ring of 1-(2-fluoro-4-nitrophenyl)homopiperazine to an amine is a fundamental transformation. This reaction yields 1-(2-fluoro-4-aminophenyl)homopiperazine, a critical building block for various applications. A variety of reducing agents and conditions have been successfully employed for this conversion.

Commonly, catalytic hydrogenation is the method of choice. commonorganicchemistry.com This involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comwikipedia.org These reactions are typically carried out in a solvent like methanol (B129727) or ethanol (B145695) and proceed efficiently to give the desired amino derivative in high yield. Another effective method involves the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. commonorganicchemistry.comwikipedia.org These classical methods are robust and widely applicable for the reduction of aromatic nitro compounds. wikipedia.org

The choice of reaction conditions for the reduction of the nitro group is crucial to ensure high selectivity and yield, particularly when other reducible functional groups are present in the molecule. For this compound, the primary concern is the potential for dehalogenation of the fluoro-substituted aromatic ring.

Catalytic hydrogenation with palladium on carbon can sometimes lead to the cleavage of carbon-halogen bonds. commonorganicchemistry.com In such cases, alternative catalysts like Raney nickel are often preferred as they are less prone to causing dehalogenation. commonorganicchemistry.com Metal-based reductions, such as with iron or zinc in acidic conditions, are also known to be mild and selective for the nitro group. commonorganicchemistry.com The use of tin(II) chloride is another mild option that effectively reduces nitro groups without affecting other sensitive functionalities. commonorganicchemistry.com For substrates where hydrogenation or acidic conditions are not suitable, reagents like sodium sulfide (B99878) can be employed. commonorganicchemistry.com The careful selection of the reducing agent and optimization of reaction parameters such as temperature, pressure, and solvent are essential to achieve the desired transformation cleanly and efficiently. The goal is to maximize the yield of the target amine while minimizing the formation of byproducts resulting from reactions with other parts of the molecule. calvin.edu

Table 1: Comparison of Reductive Methods for Nitro Group Transformation

| Reducing Agent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂/Pd-C | Methanol or Ethanol, RT to 50°C | Highly efficient, but may cause dehalogenation. commonorganicchemistry.com |

| H₂/Raney Ni | Methanol or Ethanol, RT to 50°C | Good alternative to Pd/C to avoid dehalogenation. commonorganicchemistry.com |

| Fe/CH₃COOH | Acetic Acid, Reflux | Mild and selective for the nitro group. commonorganicchemistry.com |

| SnCl₂/HCl | Hydrochloric Acid, RT | Mild conditions, good for sensitive substrates. commonorganicchemistry.com |

| Zn/CH₃COOH | Acetic Acid, RT | Mild and selective reduction. commonorganicchemistry.com |

| Hydrazine Hydrate/FeCl₃ | Ethanol, Reflux | Effective for selective reduction of nitro groups. researchgate.net |

Functionalization of the Homopiperazine (B121016) Nitrogen Atoms

The homopiperazine ring contains two nitrogen atoms, one of which is a secondary amine, providing a reactive site for various functionalization reactions. These reactions are key to building more complex molecules based on the this compound scaffold.

The secondary amine of the homopiperazine ring readily undergoes acylation with reagents such as acyl chlorides and acid anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an amide linkage. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride or carboxylic acid byproduct. These acylation reactions are generally high-yielding and can be performed under mild conditions, making them a reliable method for derivatization.

Alkylation of the secondary amine of the homopiperazine moiety can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide) or sulfates. nih.gov This reaction introduces an alkyl group onto the nitrogen, and similar to acylation, it is often performed in the presence of a base to scavenge the acid formed during the reaction. The choice of solvent and temperature can influence the efficiency of the alkylation process.

The formation of carbamates is a common strategy for protecting the secondary amine of the homopiperazine ring or for introducing specific functionalities. Reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) and benzyl (B1604629) chloroformate (Cbz-Cl) are widely used for this purpose. The reaction of this compound with Boc₂O, typically in a solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) and often in the presence of a base, yields the N-Boc protected derivative. Similarly, reaction with benzyl chloroformate under Schotten-Baumann conditions (an organic solvent and an aqueous base) provides the N-Cbz protected compound. These carbamate-forming reactions are crucial in multi-step syntheses where selective protection and deprotection of the amine are required. organic-chemistry.org

Table 2: Common Reagents for Homopiperazine Nitrogen Functionalization

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride | Amide |

| Acylation | Acetic Anhydride | Amide |

| Alkylation | Methyl Iodide | Tertiary Amine |

| Carbamate Formation | Di-tert-butyl dicarbonate (Boc₂O) | tert-Butyl Carbamate (N-Boc) |

| Carbamate Formation | Benzyl Chloroformate (Cbz-Cl) | Benzyl Carbamate (N-Cbz) |

Coupling Reactions to Form Complex Hybrid Molecules (e.g., with heterocycles, peptides)

The concept of molecular hybridization, which involves covalently linking two or more pharmacophoric units, is a prominent strategy in drug discovery to create novel compounds with potentially enhanced activity or improved properties. nih.govnih.gov this compound serves as a valuable building block in this approach, primarily through reactions involving the secondary amine of the homopiperazine ring. This nitrogen atom acts as a nucleophilic handle for coupling with a variety of molecular fragments, including heterocycles and peptides.

Coupling with Heterocycles: The secondary amine can be acylated or can participate in condensation reactions with suitably functionalized heterocyclic systems. For instance, reacting it with heterocyclic carboxylic acids or their activated derivatives (like acid chlorides or esters) via standard peptide coupling protocols would yield amide-linked hybrid molecules. This strategy is analogous to the synthesis of piperazine-tethered bergenin (B1666849) derivatives and other piperazine (B1678402)–chalcone hybrids, where the piperazine nitrogen is used to link different molecular scaffolds. nih.govresearchgate.net

Coupling with Peptides: The synthesis of peptide-drug conjugates is a growing field, and the homopiperazine moiety can be integrated into peptide structures. nih.gov The secondary amine of this compound can be coupled to the C-terminus of a peptide or an amino acid using standard peptide coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). Alternatively, it can be reacted with N-terminal activated amino acids. researchgate.net This creates complex hybrid molecules where the distinct properties of the peptide (e.g., targeting, solubility) are combined with the small molecule fragment.

Below is a table illustrating potential coupling partners and the resulting hybrid structures.

| Coupling Partner Class | Example Partner | Reaction Type | Resulting Linkage |

| Heterocyclic Carboxylic Acid | Nicotinic Acid | Amidation | Amide |

| Activated Heterocycle | 2-Chloropyrimidine | Nucleophilic Substitution | C-N Bond |

| N-protected Amino Acid | Boc-Glycine | Amidation | Amide |

| Peptide (C-terminus activated) | Z-Gly-Phe-OH | Amidation | Amide |

Reactions Involving the Fluoroaryl Moiety

The 2-fluoro-4-nitrophenyl group is the most reactive part of the molecule for certain transformations due to its specific electronic properties. The fluorine and nitro substituents render the aromatic ring highly electron-deficient, dictating its reactivity.

The primary reaction involving the fluoroaryl moiety is Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.com The fluorine atom is an excellent leaving group in this context, and its departure is facilitated by the presence of the strongly electron-withdrawing nitro group located para to it. The nitro group stabilizes the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. masterorganicchemistry.comnih.gov The reactivity of halogens in these types of reactions typically follows the order F > Cl > Br > I, making the fluoro-substituted compound highly reactive. masterorganicchemistry.comnih.gov

A wide array of nucleophiles can displace the fluorine atom to form new derivatives. This reaction is a cornerstone for creating libraries of compounds based on the 4-nitro-phenyl-homopiperazine core.

The general reaction is as follows:

this compound + Nu-H → 1-(2-Nu-4-nitrophenyl)homopiperazine + H-F

A table of potential nucleophiles and their corresponding substitution products is provided below.

| Nucleophile (Nu-H) | Nucleophilic Atom | Product Class |

| Ammonia (NH₃) | Nitrogen | Anilines |

| Primary Amines (R-NH₂) | Nitrogen | Secondary Anilines |

| Secondary Amines (R₂NH) | Nitrogen | Tertiary Anilines |

| Alcohols (R-OH) / Alkoxides (R-O⁻) | Oxygen | Phenyl Ethers |

| Thiols (R-SH) / Thiolates (R-S⁻) | Sulfur | Thioethers |

| Azides (e.g., NaN₃) | Nitrogen | Phenyl Azides |

While the carbon atom attached to the fluorine is the most electrophilic site, other positions on the phenyl ring are generally unreactive towards nucleophilic attack due to less favorable positioning relative to the electron-withdrawing nitro group. The electron-deficient nature of the aromatic ring also makes it resistant to electrophilic aromatic substitution.

However, the nitro group itself represents a key site for chemical modification. The reduction of the nitro group to an amine is a common and significant transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride (SnCl₂), or sodium dithionite (B78146) (Na₂S₂O₄).

This reduction dramatically alters the electronic properties of the aromatic ring. The resulting amino group is electron-donating, which deactivates the ring towards further nucleophilic substitution but activates it for electrophilic substitution reactions like halogenation or diazotization, opening up completely different synthetic pathways.

Regio- and Stereochemical Considerations in Derivative Synthesis

The regioselectivity of reactions involving this compound is largely dictated by the inherent electronic effects of the substituents on the phenyl ring.

In nucleophilic aromatic substitution, the positions of the fluoro and nitro groups are critical. The nitro group at the C4 position exerts a strong -M (mesomeric) and -I (inductive) effect, which significantly withdraws electron density from the ring. This effect is most pronounced at the ortho and para positions. Since the fluorine leaving group is at the C2 position (ortho to the homopiperazine and ortho to the nitro group's vacant para position), this site is highly activated for nucleophilic attack. masterorganicchemistry.com Consequently, SNAr reactions proceed with high regioselectivity, yielding exclusively the 2-substituted product.

The electron-withdrawing nature of the entire 2-fluoro-4-nitrophenyl substituent also influences the reactivity of the homopiperazine ring. It reduces the basicity and nucleophilicity of the nitrogen atoms compared to an N-alkyl or N-aryl substituted homopiperazine. This can affect the rates of coupling reactions at the secondary amine. Furthermore, the steric bulk of substituents on incoming nucleophiles or coupling partners can influence reaction kinetics, a factor that is particularly relevant in the synthesis of complex, sterically hindered derivatives. nih.gov

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the electronic characteristics of 1-(2-fluoro-4-nitrophenyl)homopiperazine. These calculations are foundational for understanding its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By applying DFT, researchers can determine the optimized geometry of this compound, corresponding to its lowest energy state. Key electronic properties such as the distribution of electron density, electrostatic potential, and dipole moment can be calculated, offering a picture of the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack. researchgate.netmdpi.com

The stability of the molecule can be inferred from the calculated total energy and the energies of its molecular orbitals. A lower total energy suggests greater stability. Reactivity descriptors, derived from the conceptual DFT framework, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be computed to quantify the molecule's reactivity. mdpi.com For instance, a lower chemical hardness generally indicates higher reactivity. These parameters are instrumental in predicting how this compound might interact with biological targets.

Table 1: Calculated DFT Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values for similar aromatic piperazine (B1678402) derivatives for illustrative purposes.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -850.123 | Indicator of molecular stability |

| Dipole Moment (Debye) | 4.5 | Measure of molecular polarity |

| Chemical Hardness (η) | 3.2 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.31 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | 4.1 eV | Tendency to attract electrons |

| Electrophilicity Index (ω) | 2.6 eV | Propensity to accept electrons |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the HOMO is typically localized on the electron-rich regions, such as the homopiperazine (B121016) nitrogen atoms and the phenyl ring, while the LUMO is often centered on the electron-deficient nitro group and the carbon atoms of the phenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net

Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative) This table presents hypothetical data based on typical values for similar aromatic piperazine derivatives for illustrative purposes.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -7.3 | Homopiperazine ring and phenyl group |

| LUMO | -0.9 | Nitro group and phenyl ring |

| HOMO-LUMO Gap (eV) | 6.4 | Indicator of chemical reactivity and stability |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective of the molecule's behavior, which is essential for understanding its interactions in a biological environment.

The homopiperazine ring of this compound is flexible and can adopt several conformations, such as chair, boat, and twist-boat forms. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure.

The results of this analysis can be visualized as an energy landscape, a plot of potential energy against the conformational coordinates. nih.gov The low-energy regions on this landscape correspond to the most stable conformations. Understanding the preferred conformation is vital as it dictates the three-dimensional shape of the molecule and, consequently, how it can interact with other molecules, such as biological receptors.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in a simulated biological environment, such as in water or a lipid bilayer. superfri.org By analogy with studies on related piperazine-containing compounds, MD simulations can reveal how the molecule fluctuates around its equilibrium conformation over time. superfri.org

These simulations can also provide insights into the stability of the molecule and its interactions with solvent molecules. For example, the formation and breaking of hydrogen bonds between the molecule and surrounding water molecules can be monitored throughout the simulation. This information is crucial for understanding the molecule's solubility and how it might be solvated in a biological system.

Structure-Reactivity Relationships

By integrating the findings from quantum chemical calculations and molecular modeling, it is possible to establish structure-reactivity relationships. These relationships explain how the structural and electronic features of this compound influence its chemical reactivity.

For instance, the presence of the electron-withdrawing nitro group and the fluorine atom on the phenyl ring significantly impacts the electron distribution across the molecule. The nitro group, being a strong deactivating group, makes the phenyl ring electron-deficient and susceptible to nucleophilic attack. The fluorine atom, through its inductive effect, also withdraws electron density. Conversely, the nitrogen atoms of the homopiperazine ring are nucleophilic centers.

Computational Approaches to Correlate Structural Features with Chemical Reactivity Profiles

Advanced computational and theoretical investigations are indispensable in modern medicinal chemistry for elucidating the relationship between a molecule's three-dimensional structure and its chemical behavior. For a complex molecule such as this compound, computational methods, particularly those rooted in quantum mechanics, provide profound insights into its electronic properties and reactivity. These in silico techniques allow for the prediction of reactive sites, the stability of the molecule, and its potential intermolecular interactions, which are critical for understanding its mechanism of action and for the rational design of new derivatives.

Methodologies like Density Functional Theory (DFT) are frequently employed to study the structural and electronic properties of piperazine and homopiperazine derivatives. researchgate.netekb.eg Such studies involve optimizing the molecule's geometry to find its most stable conformation and then calculating a series of electronic descriptors to construct a comprehensive reactivity profile. researchgate.net These theoretical calculations are crucial for interpreting how the distinct structural components—the electron-withdrawing nitro and fluoro groups, the aromatic phenyl ring, and the flexible homopiperazine moiety—collectively define the molecule's chemical character.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It posits that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. grafiati.com The energies of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) are powerful indicators of a molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the presence of the strongly electron-withdrawing nitro (NO₂) and fluoro (F) groups on the phenyl ring is expected to significantly lower the energy of both the HOMO and LUMO. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack, particularly on the aromatic ring. unar.ac.id Conversely, the homopiperazine ring, with its nitrogen lone pairs, contributes to the electron density of the HOMO. A smaller HOMO-LUMO gap generally implies a more reactive molecule that is more polarizable and readily undergoes electronic transitions. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. These descriptors provide a quantitative basis for comparing the reactivity of different molecules. researchgate.netresearchgate.net

Table 1: Illustrative Global Reactivity Descriptors Derived from FMO Analysis This table presents the types of data generated from DFT calculations. The values are illustrative and represent the parameters used to assess chemical reactivity.

| Descriptor | Formula | Significance for Reactivity |

| HOMO Energy (EHOMO) | - | Represents the electron-donating capacity. Higher values indicate stronger donation ability. |

| LUMO Energy (ELUMO) | - | Represents the electron-accepting capacity. Lower values indicate stronger acceptance ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability. A smaller gap suggests higher reactivity and lower stability. mdpi.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. Harder molecules have larger energy gaps. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. Softer molecules are more reactive. mdpi.com |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons; a global reactivity index. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic distribution on the surface of a molecule. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net The different colors on the map represent varying electrostatic potentials:

Red/Yellow: Regions of negative potential, rich in electrons. These areas are prone to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue: Regions of positive potential, electron-deficient. These areas are susceptible to nucleophilic attack.

Green: Regions of neutral or zero potential.

In the case of this compound, an MEP map would be expected to show a significant region of negative potential (red) around the oxygen atoms of the nitro group, due to their high electronegativity and lone pairs. The nitrogen atoms of the homopiperazine ring would also exhibit negative potential. Conversely, regions of positive potential (blue) would likely be located around the hydrogen atoms of the homopiperazine ring's N-H group and the aromatic protons, indicating their susceptibility to interaction with nucleophiles. Such analysis helps predict how the molecule will interact with biological targets like proteins. tandfonline.com

Atomic Charge Distribution

Computational methods can also quantify the partial charge on each atom within a molecule using techniques like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. grafiati.comtandfonline.com This provides a numerical basis for understanding the electronic effects of different functional groups.

For this compound, the charge distribution is highly polarized. The electronegative fluorine, oxygen, and nitrogen atoms draw electron density towards themselves, resulting in partial negative charges. The carbon atom attached to the fluorine (C2 position) and the carbon attached to the nitro group (C4 position) would carry partial positive charges, making them potential sites for nucleophilic substitution. The nitrogen atoms of the homopiperazine ring would also influence the charge distribution, affecting the ring's basicity and nucleophilicity.

Table 2: Illustrative Atomic Charges for Key Atoms This table demonstrates the type of output from a population analysis study. The values are representative examples used to illustrate how charge distribution correlates with reactivity.

| Atom | Position/Group | Expected Partial Charge | Implication for Reactivity |

| F | C2 of Phenyl Ring | Negative | Inductive electron withdrawal, influences ring reactivity. |

| O | Nitro Group | Highly Negative | Site for hydrogen bonding and electrophilic attack. |

| N | Nitro Group | Positive | Part of a strong electron-withdrawing group. |

| N1 | Homopiperazine (Aryl-bound) | Slightly Negative | Nucleophilic center, but basicity is reduced by the aryl group. |

| N4 | Homopiperazine | Negative | More basic and nucleophilic nitrogen center. |

| C4 | C4 of Phenyl Ring | Positive | Activated site for nucleophilic aromatic substitution. |

Research Applications of 1 2 Fluoro 4 Nitrophenyl Homopiperazine in Chemical Synthesis and Mechanistic Studies

Utility as a Synthetic Intermediate for Complex Molecular Scaffolds

The strategic placement of functional groups on 1-(2-Fluoro-4-nitrophenyl)homopiperazine makes it a key intermediate in synthetic organic chemistry. The nitro group can be readily reduced to an amine, which can then undergo a wide range of chemical transformations. The fluorine atom influences the electronic properties of the phenyl ring, and the secondary amine in the homopiperazine (B121016) ring is a nucleophile, allowing for the attachment of various substituents.

The homopiperazine moiety is a recognized structural component in many pharmacologically active compounds. researchgate.net The this compound scaffold is particularly useful for generating libraries of compounds for drug discovery. The reduction of the nitro group to an aniline (B41778) derivative is a critical step, creating a new reactive site. This resulting amino group can be used to construct heterocyclic rings, such as oxazolidinones. Oxazolidinones are an important class of antibacterial agents, and the synthesis of novel analogs is an active area of research. nih.govnih.gov The general strategy involves reacting the aniline derivative with a suitable three-carbon synthon to form the oxazolidinone ring.

Furthermore, the nucleophilic secondary amine of the homopiperazine ring allows for the introduction of diverse substituents, leading to a wide array of piperazine-based compounds. This versatility enables medicinal chemists to systematically modify the structure to optimize pharmacological properties.

Tuberculosis remains a significant global health threat, necessitating the development of new and effective drugs. nih.govslideshare.net The piperazine (B1678402) and homopiperazine cores are prominent features in a number of anti-tubercular agents. researchgate.netnih.govnih.gov Research has demonstrated that derivatives incorporating a homopiperazine ring can exhibit significant activity against Mycobacterium tuberculosis. nih.govrsc.org

This compound serves as an excellent starting material for such agents. The core structure can be elaborated by acylating the secondary amine of the homopiperazine ring and modifying the nitrophenyl group. For instance, a series of N-(6-(4-(pyrazine-2-carbonyl)homopiperazin-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and showed potent anti-tubercular activity, with some compounds displaying 50% inhibitory concentrations (IC₅₀) in the low micromolar range against Mycobacterium tuberculosis H37Ra. nih.govrsc.org

| Compound Series | Modification | Target | IC₅₀ Range (µM) | Reference |

| Benzamide (B126) Derivatives | Varied substitutions on the benzamide ring attached to a homopiperazine core | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 | nih.gov, rsc.org |

This table is interactive. Click on the headers to sort.

Molecular probes are essential tools for visualizing and quantifying biological molecules and processes. nih.gov The structural characteristics of this compound make it an interesting candidate for the development of such probes. The 4-nitrophenyl group can act as a chromophore or fluorophore, whose optical properties might change upon interaction with a biological target.

Moreover, the fluorine atom provides a handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful analytical technique with a wide chemical shift range and high sensitivity, making it suitable for in vitro and in vivo studies. A prototype NMR-sensitive molecule, 4-Fluoro-2-nitrophenyl-β-D-galactopyranoside, has been developed to assay gene expression by detecting the activity of the enzyme β-galactosidase. researchgate.net The enzymatic cleavage of this probe results in a significant change in the ¹⁹F NMR chemical shift. researchgate.net This principle suggests that this compound could be adapted to create novel ¹⁹F NMR probes for various biological targets.

Investigation of Molecular Interactions and Structure-Mechanism Hypotheses

Beyond its role in synthesis, this compound and its derivatives are used to study interactions with biological systems, helping to elucidate structure-activity relationships and mechanisms of action.

The nitrophenylpiperazine scaffold has been identified as a promising framework for the development of tyrosinase inhibitors. nih.govnih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in the cosmetic and pharmaceutical industries. mdpi.com Studies on various nitrophenylpiperazine derivatives have shown that they can effectively inhibit mushroom tyrosinase, with some compounds exhibiting mixed-type inhibition. nih.govnih.gov The nitro-substituted phenyl ring plays a crucial role in binding to the enzyme's active site.

| Compound Class | Enzyme | Inhibition Type | Potency (IC₅₀) | Reference |

| Nitrophenyl piperazine derivatives | Mushroom Tyrosinase | Mixed | 72.55 µM (for lead compound) | nih.gov, nih.gov |

This table is interactive. Click on the headers to sort.

Additionally, phenylpiperazine derivatives are well-known for their interactions with the serotonergic system. nih.gov Compounds like 1-(m-chlorophenyl)piperazine (m-CPP) act as serotonin (B10506) receptor agonists and have been used extensively in neuroscience research to probe the function of the serotonin system. nih.gov These studies indicate that molecules containing the phenylpiperazine or phenylhomopiperazine core, such as this compound, have the potential to modulate serotonergic activity, making them useful tools for investigating neurotransmitter pathways.

The investigation into how specific small molecules affect cellular functions like apoptosis (programmed cell death) and signaling pathways is fundamental to drug discovery, particularly in cancer research. While direct studies on the influence of this compound on these specific pathways are not extensively documented in publicly available literature, the broader class of substituted piperazine and homopiperazine compounds has been explored for anti-cancer properties. The ability of these scaffolds to be readily modified allows for the tuning of their biological activity, including the potential to induce apoptosis or interfere with specific cell signaling cascades that are dysregulated in diseases like cancer. Future research may focus on synthesizing derivatives of this compound and screening them for their effects on various cell lines to identify potential leads for therapeutic development and to understand their mechanism of action at a cellular level.

Computational Approaches to Elucidate Molecular Mechanisms

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the interactions of small molecules like this compound with biological targets at a molecular level. Although specific docking or MD studies for this exact compound are not readily found in the literature, the methodologies are widely applied to similar piperazine and homopiperazine derivatives to predict their binding affinities and mechanisms of action. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net

Molecular Docking:

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For a compound like this compound, docking studies could be employed to screen its potential against a wide array of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, where piperazine and homopiperazine scaffolds are known to be active. jocpr.commdpi.com The fluoro and nitro substituents on the phenyl ring would be of particular interest, as they can significantly influence binding through electrostatic and hydrophobic interactions.

A hypothetical docking study would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and energy-minimized.

Receptor Selection: A protein target of interest would be chosen based on the known pharmacology of similar structures.

Docking Simulation: A docking algorithm would be used to fit the ligand into the active site of the receptor, generating multiple possible binding poses.

Scoring and Analysis: The generated poses would be scored based on their predicted binding affinity. The interactions (e.g., hydrogen bonds, van der Waals forces) between the ligand and amino acid residues of the protein would be analyzed to understand the basis of binding.

Molecular Dynamics Simulations:

Following docking, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time. An MD simulation of this compound bound to a target protein would reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. This information is crucial for validating docking results and for understanding the thermodynamics of binding. nih.govfrontiersin.orgresearchgate.net

Table 1: Computational Techniques and Their Applications

| Computational Technique | Application in Studying this compound | Key Insights Provided |

|---|---|---|

| Molecular Docking | Predicting binding orientation and affinity to biological targets. | Identification of potential protein targets, understanding key binding interactions. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex. | Assessment of binding stability, conformational changes, and solvent effects. |

Applications in Advanced Material Design

The unique chemical structure of this compound suggests its potential as a building block in the design of advanced materials. By analogy with related piperazine and diazepine (B8756704) compounds, it could be incorporated into polymers, coatings, and adhesives to impart specific functional properties.

Exploration as a Component in Polymer Synthesis and Functional Materials

Homopiperazine and its derivatives can be used as monomers or cross-linking agents in polymerization reactions. The two nitrogen atoms of the homopiperazine ring provide sites for reaction with other monomers to form polyamides, polyurethanes, or other polymer classes. The presence of the fluoro-nitrophenyl substituent could introduce desirable properties into the resulting polymer, such as:

Thermal Stability: The aromatic ring can enhance the thermal stability of the polymer backbone.

Optical Properties: The nitro group is an electron-withdrawing group that can influence the electronic and optical properties of the material, potentially leading to applications in nonlinear optics or as a component in dyes and pigments.

Chemical Resistance: The fluorine atom can increase the chemical resistance and alter the surface properties of the polymer.

Development of Specialized Coatings and Adhesives

By analogy with other diazepine derivatives, this compound could be investigated for its use in specialized coatings and adhesives. google.com The polar nature of the nitro group and the potential for hydrogen bonding from the homopiperazine nitrogens could enhance adhesion to various substrates. The fluoro-nitrophenyl group might also contribute to the formulation of protective coatings with specific refractive indices or resistance to UV degradation.

Table 2: Potential Applications in Material Science

| Application Area | Potential Role of this compound | Anticipated Properties |

|---|---|---|

| Polymer Synthesis | Monomer or cross-linking agent. | Enhanced thermal stability, modified optical and electronic properties. |

| Specialized Coatings | Functional additive or component of the polymer matrix. | Improved adhesion, UV resistance, specific refractive index. |

| Adhesives | Component in the formulation to enhance bonding. | Increased adhesive strength through polar interactions. |

Future Research Directions and Perspectives

Untapped Synthetic Avenues for 1-(2-Fluoro-4-nitrophenyl)homopiperazine

While the synthesis of N-aryl piperazines and their analogues is well-documented, there remains considerable scope for innovation, particularly in the pursuit of efficiency, sustainability, and novelty.

Future synthetic explorations for this compound could greatly benefit from the implementation of modern catalytic systems. While traditional methods often rely on nucleophilic aromatic substitution under harsh conditions, emerging catalytic approaches promise milder reaction pathways and improved yields.

Transition Metal Catalysis: The application of transition metal catalysts, such as palladium, copper, and nickel, has revolutionized the formation of C-N bonds. numberanalytics.com Future work could focus on developing bespoke catalyst systems tailored for the specific electronic properties of 2-fluoro-4-nitrofluorobenzene and homopiperazine (B121016). This could involve the design of new ligands that enhance catalytic activity and selectivity, potentially lowering catalyst loading and reaction temperatures.

Photoredox Catalysis: The use of visible light-promoted photoredox catalysis offers a green and powerful tool for forging new bonds. researchgate.net Investigating photoredox-mediated pathways for the N-arylation of homopiperazine could lead to highly efficient and environmentally benign syntheses.

Enzymatic Catalysis: Biocatalysis is an increasingly important area in green chemistry. numberanalytics.com Exploring the use of enzymes, such as aminotransferases or engineered enzymes, for the selective synthesis of this compound could offer unparalleled selectivity and sustainability.

The principles of green chemistry are becoming increasingly integral to synthetic chemistry. nih.gov Future research should prioritize the development of sustainable methods for the production of this compound.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. numberanalytics.com Developing a continuous flow process for the synthesis of this compound could lead to higher throughput and more consistent product quality.

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing waste and improving atom economy. numberanalytics.com Designing a novel MCR that incorporates the homopiperazine scaffold and the fluoronitrophenyl moiety could represent a significant leap in synthetic efficiency.

Alternative Solvents: The use of greener solvents, such as water, supercritical fluids, or bio-derived solvents, can significantly reduce the environmental impact of chemical synthesis. unodc.org Research into the synthesis of this compound in such alternative solvent systems is a promising avenue for future investigation.

Advanced Derivatization Strategies

The inherent functionality of this compound provides a rich platform for the creation of diverse molecular architectures with a wide range of potential applications.

The homopiperazine ring possesses two nitrogen atoms that can be differentially functionalized, allowing for the creation of complex, three-dimensional structures. nih.govacs.org

Orthogonal Protection Strategies: The development of robust orthogonal protection strategies for the two nitrogen atoms of the homopiperazine moiety would enable the sequential introduction of different functional groups. This would allow for the synthesis of highly complex and precisely engineered molecules.

Modification of the Aromatic Ring: The nitro group on the phenyl ring is a versatile functional handle. It can be reduced to an amine, which can then be further derivatized through a variety of reactions, such as acylation, alkylation, or conversion to a diazonium salt. The fluorine atom can also be a site for further modification, although its displacement would be more challenging. These modifications could lead to the generation of compounds with novel biological activities or material properties.

The homopiperazine scaffold is an attractive building block for the construction of combinatorial libraries due to its conformational flexibility and the presence of multiple points for diversification. researchgate.netdocumentsdelivered.com

Scaffold Decoration: this compound can serve as a central scaffold, which can be decorated with a wide array of chemical functionalities at the second nitrogen atom of the homopiperazine ring and through modification of the nitro group. This approach can rapidly generate large libraries of compounds for high-throughput screening in drug discovery programs. nih.gov

Fragment-Based Drug Discovery: The fluoronitrophenyl and homopiperazine moieties can be considered as distinct fragments. In a fragment-based approach, these fragments can be combined with other small molecules to generate novel drug candidates with improved potency and selectivity.

Integration with Emerging Characterization Techniques

The unambiguous characterization of novel synthetic intermediates and final compounds is crucial for the advancement of chemical research. The integration of advanced analytical techniques will be essential for future studies on this compound and its derivatives.

Advanced NMR Spectroscopy: Given the presence of a fluorine atom, 19F NMR spectroscopy will be a particularly powerful tool for characterizing these molecules. numberanalytics.comnih.gov Advanced 2D NMR techniques, such as HSQC, HMBC, and NOESY, will be invaluable for elucidating the complex structures of polyfunctionalized derivatives. ipb.ptresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS techniques, such as ESI-TOF and Orbitrap MS, will be essential for confirming the elemental composition of newly synthesized compounds. nih.gov Tandem mass spectrometry (MS/MS) can provide valuable structural information by analyzing the fragmentation patterns of the molecules. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule. mdpi.com Obtaining crystal structures of this compound and its key derivatives will be crucial for understanding their conformational preferences and intermolecular interactions, which can inform the design of new molecules with specific properties.

Application of In-Situ Spectroscopic Methods for Reaction Monitoring

The synthesis of this compound, which typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 1-fluoro-2-nitrobenzene (B31998) and homopiperazine, presents a prime opportunity for the implementation of in-situ spectroscopic methods for real-time reaction monitoring. Such process analytical technology (PAT) tools are invaluable for gaining a deeper understanding of reaction kinetics, identifying and tracking the formation of intermediates and byproducts, and ensuring process safety and reproducibility. researchgate.netrsc.org

Fourier Transform Infrared (FTIR) Spectroscopy:

In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful technique for monitoring the progress of the SNAr reaction. By inserting an ATR probe directly into the reaction vessel, the concentrations of reactants, products, and key intermediates can be tracked in real-time without the need for sampling.

For the synthesis of this compound, specific vibrational bands can be monitored. For instance, the disappearance of the C-F stretching vibration of 1-fluoro-2-nitrobenzene and the N-H stretching vibration of homopiperazine would indicate reactant consumption. Concurrently, the appearance and increase in intensity of characteristic peaks for the C-N bond formation and the aromatic ring of the product would signify its formation.

Hypothetical In-Situ FTIR Monitoring Data:

| Time (minutes) | Normalized Peak Area (Reactant A: 1-fluoro-2-nitrobenzene) | Normalized Peak Area (Reactant B: Homopiperazine) | Normalized Peak Area (Product: this compound) |

| 0 | 1.00 | 1.00 | 0.00 |

| 15 | 0.78 | 0.80 | 0.21 |

| 30 | 0.55 | 0.60 | 0.44 |

| 60 | 0.23 | 0.25 | 0.76 |

| 90 | 0.05 | 0.06 | 0.94 |

| 120 | <0.01 | <0.01 | >0.99 |

This table illustrates the expected trend in reactant and product concentrations as monitored by in-situ FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Flow NMR spectroscopy is another valuable PAT tool that can provide detailed structural information during the course of the reaction. researchgate.net By circulating the reaction mixture through an NMR spectrometer, it is possible to obtain real-time information on the conversion of reactants to products. Specific proton (¹H) or fluorine (¹⁹F) NMR signals for the reactants and the product can be integrated to determine their relative concentrations over time, allowing for precise kinetic modeling of the reaction.

The application of these in-situ spectroscopic methods would facilitate a more controlled and efficient synthesis of this compound, leading to improved yield, purity, and process understanding.

Broader Scientific Impact

Potential for Generalizable Synthetic Methodologies Applicable to Other Chemical Classes

The synthetic methodology employed for the preparation of this compound holds significant potential for generalization to a broader range of chemical classes, particularly in the realm of medicinal chemistry and materials science. nih.govresearchgate.net The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction, a robust and versatile method for the formation of carbon-heteroatom bonds. rsc.org

The reactivity of the 2-fluoro-4-nitrophenyl moiety is a key feature that can be exploited for the synthesis of a diverse library of compounds. The fluorine atom at the 2-position and the nitro group at the 4-position activate the aromatic ring towards nucleophilic attack, making it an excellent electrophile for a wide variety of nucleophiles. nih.gov

This methodology can be extended to other cyclic amines, both small and large, as well as to acyclic primary and secondary amines. Furthermore, other nucleophiles such as thiols, alcohols, and phenols could potentially be employed to generate a range of functionalized 2-nitroaniline (B44862) derivatives.

Potential for Generalization of the Synthetic Methodology:

| Nucleophile Class | Example Nucleophile | Potential Product Class |

| Cyclic Amines | Piperidine | 1-(2-Fluoro-4-nitrophenyl)piperidines |

| Morpholine | 4-(2-Fluoro-4-nitrophenyl)morpholines | |

| Acyclic Amines | Diethylamine | N,N-Diethyl-2-fluoro-4-nitroaniline |

| Benzylamine | N-Benzyl-2-fluoro-4-nitroaniline | |

| Thiols | Ethanethiol | 2-(Ethylthio)-4-nitro-1-fluorobenzene |

| Thiophenol | 2-(Phenylthio)-4-nitro-1-fluorobenzene | |

| Alcohols | Methanol (B129727) | 1-Fluoro-2-methoxy-4-nitrobenzene |

| Phenol | 1-Fluoro-4-nitro-2-phenoxybenzene |

The resulting fluoronitrophenyl-substituted compounds can serve as versatile building blocks for further synthetic transformations. For instance, the nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This opens up avenues for the synthesis of a vast array of complex molecules with potential applications as pharmaceuticals, agrochemicals, and functional materials. nih.govnih.govresearchgate.net The inherent modularity of this synthetic approach makes it highly attractive for combinatorial chemistry and high-throughput synthesis efforts in drug discovery. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 1-(2-Fluoro-4-nitrophenyl)homopiperazine?

Methodological Answer:

- Step 1 : Begin with the nitration and fluorination of the aromatic ring. Introduce the nitro group at the 4-position and fluorine at the 2-position on the phenyl ring via electrophilic aromatic substitution (e.g., using HNO₃/H₂SO₄ for nitration and Selectfluor® for fluorination).

- Step 2 : Couple the fluoronitrophenyl group to homopiperazine. Use a Buchwald-Hartwig amination or Ullmann coupling under catalytic conditions (e.g., CuI/ligand or Pd catalysts) to attach the aryl halide to the homopiperazine core .

- Step 3 : Purify via column chromatography or recrystallization. Confirm purity (>95%) using HPLC or NMR .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- NMR Analysis : Use ¹H/¹³C NMR to confirm substituent positions. The fluorine atom induces distinct splitting patterns in the aromatic region, while the nitro group deshields adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₁H₁₃FN₄O₂).

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, if crystalline .

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer:

- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC assays). Piperazine derivatives often show activity via membrane disruption .

- Receptor Binding : Perform radioligand displacement assays (e.g., dopamine D2/D3 receptors) to assess affinity. Homopiperazine analogs exhibit higher intrinsic efficacy at D3 receptors compared to piperazines .

Advanced Research Questions

Q. How do researchers analyze dopamine D3 receptor binding and functional efficacy?

Methodological Answer:

- Adenylyl Cyclase Inhibition : Transfect HEK-293 cells with human D3 receptors. Measure cAMP reduction using a forskolin-stimulated assay. Homopiperazine analogs like WC-44 show partial agonism (60–80% IA) compared to full agonists .

- Ki Determination : Use competitive binding with [³H]spiperone. Homopiperazine derivatives typically exhibit Ki values <10 nM for D3 receptors .

Q. What computational strategies optimize structure-activity relationships (SAR)?

Methodological Answer:

- 3D-QSAR Modeling : Align ligand conformers (e.g., ROCS software) against a dopamine receptor homology model. Focus on substituent effects at the fluoronitrophenyl and homopiperazine moieties .

- Molecular Dynamics (MD) : Simulate receptor-ligand interactions to identify critical binding residues (e.g., Asp110 in TM3 for salt-bridge formation) .

Q. How is repellent efficacy evaluated in bioassays?

Methodological Answer:

Q. How to address contradictory data in receptor efficacy studies?

Methodological Answer:

- Case Example : Homopiperazine analogs show variable intrinsic activity (IA) at D3 receptors (60–80%) vs. piperazines (20–96%). Resolve discrepancies by:

Q. What strategies improve synthetic yield and scalability?

Methodological Answer:

- Catalyst Optimization : Screen Pd/Cu catalysts with bulky ligands (e.g., XPhos) to enhance coupling efficiency.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for aryl amination.

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining >90% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.